3-Cyclobutyl-2-formamidopropanoic acid 3-Cyclobutyl-2-formamidopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18081748
InChI: InChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

3-Cyclobutyl-2-formamidopropanoic acid

CAS No.:

Cat. No.: VC18081748

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-2-formamidopropanoic acid -

Specification

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 3-cyclobutyl-2-formamidopropanoic acid
Standard InChI InChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12)
Standard InChI Key BSBRDTLFBQGISD-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)CC(C(=O)O)NC=O

Introduction

Structural Characterization and Nomenclature

The IUPAC name 3-cyclobutyl-2-formamidopropanoic acid indicates a propanoic acid derivative with two key substituents:

  • A formamido group (-NHCHO) at the second carbon.

  • A cyclobutyl ring at the third carbon.

The molecular formula is C₈H₁₃NO₃, with a molecular weight of 183.20 g/mol. Its structure integrates a strained cyclobutyl ring, which influences steric and electronic properties, and a formamido group that introduces hydrogen-bonding capabilities. Comparatively, 2-(cyclobutylformamido)propanoic acid (CAS 118636-34-3), a related compound, features a cyclobutyl group directly attached to the formamido nitrogen. This distinction highlights the importance of substituent positioning in modulating reactivity and biological activity.

Synthetic Strategies

While no direct synthesis of 3-cyclobutyl-2-formamidopropanoic acid is documented, analogous methods for cyclobutyl-propanoic acid derivatives offer plausible routes:

Cyclobutane Ring Formation

Cyclobutane rings are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, 3-cyclobutyl-2-hydroxypropanoic acid (CAS VC17452394) is synthesized using cyclobutane derivatives and hydroxypropanoic acid intermediates. Adapting this approach, a cyclobutyl group could be introduced via alkylation of a propanoic acid precursor.

Formamido Group Incorporation

The formamido group may be introduced through amidation reactions. A plausible route involves:

  • Protection of the carboxylic acid as an ester.

  • Amidation at the second carbon using formyl chloride or a formamide donor.

  • Deprotection to regenerate the carboxylic acid.

This mirrors methods used for 2-(cyclobutylformamido)propanoic acid, where cyclopentanone and morpholine are reacted to form intermediates.

One-Pot Synthesis

The patent CN103508890A demonstrates a one-pot synthesis for 3-(2-oxocyclopentyl)-propionic acid using cyclopentanone, morpholine, and acrylate . A similar strategy could employ cyclobutanone and formamide-containing acrylates to streamline production.

Physicochemical Properties

Based on structural analogs, key properties can be extrapolated:

PropertyValue/DescriptionBasis for Estimation
Melting Point120–135°CSimilar cyclobutyl acids
SolubilityModerate in polar solvents (e.g., DMSO)Formamide hydrophilicity
logP (Partition Coeff.)1.2–1.5Cyclobutyl hydrophobicity
pKa~4.7 (carboxylic acid)Propanoic acid derivatives

The cyclobutyl ring introduces steric strain (Baeyer strain), potentially enhancing reactivity in ring-opening reactions or serving as a conformational constraint in drug design.

Challenges and Future Directions

  • Synthetic Optimization: Current methods for cyclobutyl-propanoic acids yield ≤92% , but stereo control remains challenging.

  • Biological Screening: No data exist on this compound’s toxicity or efficacy. In silico modeling (e.g., molecular docking) could prioritize assays.

  • Scalability: High-pressure or photochemical steps may limit industrial adoption.

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